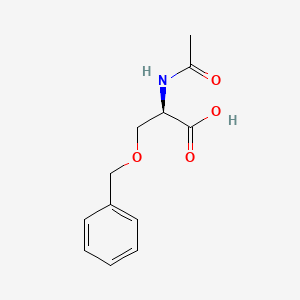
N-acetyl-O-benzyl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-O-benzyl-D-serine: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is acetylated. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-O-benzyl-D-serine typically involves the protection of the hydroxyl group of serine with a benzyl group and the acetylation of the amino group. One common method involves the use of benzyl bromide and acetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-O-benzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-acetyl-D-serine.
Reduction: Formation of N-ethyl-O-benzyl-D-serine.
Substitution: Formation of various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-acetyl-O-benzyl-D-serine is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of serine residues in proteins .
Medicine: Its ability to mimic natural serine residues makes it useful in the development of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of N-acetyl-O-benzyl-D-serine involves its interaction with enzymes and proteins. The acetyl and benzyl groups provide stability and protect the serine residue from unwanted reactions. The compound can act as a substrate or inhibitor for enzymes that recognize serine residues, thereby modulating their activity. The molecular targets and pathways involved include serine proteases and other enzymes that interact with serine residues .
Comparison with Similar Compounds
N-acetyl-D-serine: Lacks the benzyl protection on the hydroxyl group.
O-benzyl-D-serine: Lacks the acetyl protection on the amino group.
N-acetyl-O-methyl-D-serine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: N-acetyl-O-benzyl-D-serine is unique due to the dual protection of both the hydroxyl and amino groups. This dual protection provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and peptide chemistry .
Properties
CAS No. |
35886-79-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
TVFIOVJIUUWDCR-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















